![molecular formula C9H7N3O3 B7857004 7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7857004.png)
7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid” is a chemical entity listed in the PubChem database This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves specific routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases and medical conditions.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The mechanism of action of 7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Reactivity: The reactivity of this compound compared to similar compounds in various chemical reactions.
Applications: The specific applications of this compound in comparison to other compounds with similar properties.
Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
7-methyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSMYULOWEOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NC=NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=N1)NC=NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

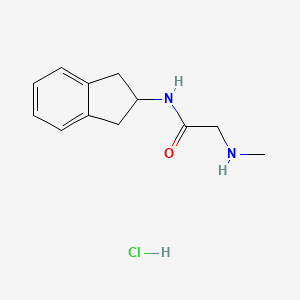


![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide](/img/structure/B7856962.png)

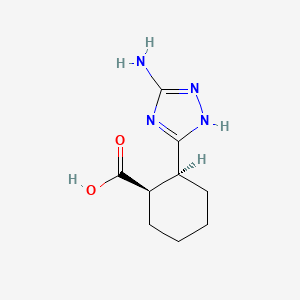
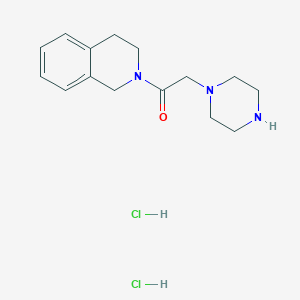
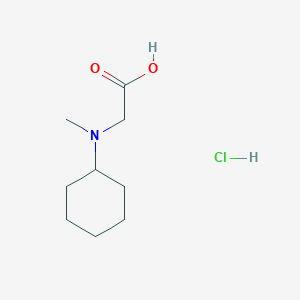
![potassium;4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate](/img/structure/B7857010.png)
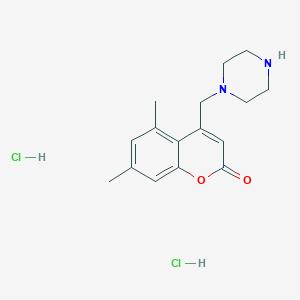
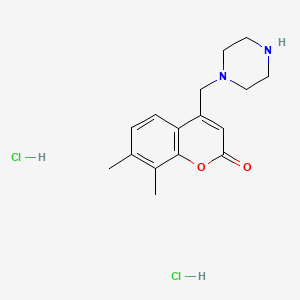
![1-[4-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B7857021.png)
![1-[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione;hydrochloride](/img/structure/B7857039.png)
